rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo
Description
rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo is a bicyclic compound featuring a norbornane-like skeleton with a ketone (6-oxo) group and a methyl ester substituent. Its stereochemistry (1R,2S,4S) and endo configuration confer distinct structural rigidity and reactivity. The molecular formula is C₉H₁₂O₃, derived from the parent carboxylic acid (C₈H₁₀O₃) by esterification . This compound is often utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for stereoselective reactions.
Key structural attributes:
- Bicyclo[2.2.1]heptane core: Provides steric constraints that influence reaction pathways.
- 6-Oxo group: Enhances electrophilicity at the bridgehead, enabling nucleophilic additions.
- Methyl ester: Improves solubility in organic solvents compared to the free carboxylic acid.
Properties
CAS No. |
70680-88-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method to synthesize this compound involves a Diels-Alder reaction between a diene and a dienophile. The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.
Oxidation: The resulting adduct from the Diels-Alder reaction can be oxidized to introduce the ketone functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo, often involves large-scale Diels-Alder reactions followed by oxidation steps. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate serves as a valuable intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for the formation of complex molecules through:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures.
- Functionalization : The carboxylate group can be modified to introduce various functional groups, enhancing its utility in synthetic pathways.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Key areas of interest include:
- Anticancer Activity : Some studies suggest that modifications of the bicyclic framework can lead to compounds with potential anticancer properties.
- Antimicrobial Properties : The structural characteristics may impart antimicrobial effects, warranting further investigation into its derivatives.
Material Science
The unique properties of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate make it suitable for applications in material science:
- Polymer Synthesis : It can be used as a monomer or additive in polymerization processes to create new materials with desirable properties.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the ester group can undergo hydrolysis to release the carboxylate ion. These interactions are crucial in biochemical pathways and industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and analogous bicyclic derivatives:
Key Comparative Insights
Functional Group Impact
- 6-Oxo vs. 6-Amino/6-Hydroxy: The 6-oxo group in the target compound increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents. In contrast, 6-amino () or 6-hydroxy () derivatives exhibit hydrogen-bonding capabilities, enhancing solubility and biological interactions .
- Ester Groups : Methyl esters (target compound) offer moderate stability and lipophilicity, whereas tert-butyl () and benzyl esters () provide steric protection or tailored cleavage kinetics under specific conditions .
Heteroatom Influence
- 2-Aza vs. 2-Oxa Bridges : The 2-azabicyclo derivatives () introduce basic nitrogen atoms, enabling coordination in catalytic systems or salt formation. The 2-oxa bridge () introduces ether-like stability but reduces basicity .
Stereochemical and Conformational Effects
- endo vs. exo Configuration : The endo configuration in the target compound positions substituents inward, limiting steric hindrance during ring-opening reactions. Exo configurations (e.g., ) expose functional groups, altering reactivity .
- Stereochemical Purity : Racemic mixtures (e.g., "rac" prefixes in ) complicate enantioselective applications compared to enantiopure tert-butyl derivatives () .
Biological Activity
The compound rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 142.15 g/mol
- CAS Number : 111080-27-4
The structure of this compound features a bicyclic framework that is crucial for its biological activity.
Research indicates that compounds similar to rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate may interact with various neurotransmitter systems in the brain. Specifically, they are believed to modulate glutamatergic and GABAergic pathways, which are essential for maintaining neurological health and function.
Key Mechanisms:
- Antagonism of NMDA Receptors : The compound may inhibit N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity associated with neurodegenerative diseases .
- GABA Receptor Modulation : It is suggested that this compound could enhance GABAergic activity, which may help in managing anxiety and mood disorders .
Neuroprotective Effects
Several studies have explored the neuroprotective properties of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate:
- Case Study 1 : In vitro studies demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.
- Case Study 2 : Animal models showed improved cognitive function following administration of the compound after inducing neurodegeneration through chemical insults.
Antidepressant-like Effects
Research has also indicated potential antidepressant-like effects:
- Experimental Findings : Behavioral tests in rodents revealed that administration of the compound led to significant reductions in depressive-like behaviors, suggesting modulation of serotonin and norepinephrine pathways.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
